molecular formula C13H18FNO2 B8091511 (S)-2-(benzylamino)-4-fluoro-4-methylpentanoic acid

(S)-2-(benzylamino)-4-fluoro-4-methylpentanoic acid

Cat. No.: B8091511
M. Wt: 239.29 g/mol
InChI Key: ICPHPLXSJSGZTP-NSHDSACASA-N
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Description

(S)-2-(benzylamino)-4-fluoro-4-methylpentanoic acid is a chiral compound with significant interest in various fields of chemistry and biology. This compound features a benzylamino group, a fluorine atom, and a methyl group attached to a pentanoic acid backbone, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(benzylamino)-4-fluoro-4-methylpentanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-4-methylpentanoic acid and benzylamine.

    Formation of Amide Bond: The carboxylic acid group of 4-fluoro-4-methylpentanoic acid is activated using reagents like carbodiimides (e.g., EDC or DCC) to form an intermediate, which then reacts with benzylamine to form the amide bond.

    Chiral Resolution: The resulting racemic mixture is subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis using larger reactors and optimized reaction conditions to ensure high yield and purity.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Utilizing advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(benzylamino)-4-fluoro-4-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

(S)-2-(benzylamino)-4-fluoro-4-methylpentanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-(benzylamino)-4-fluoro-4-methylpentanoic acid involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways: It can influence biochemical pathways by inhibiting or activating key enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(benzylamino)-4-fluoro-4-methylpentanoic acid: The enantiomer of the compound with different biological activity.

    4-fluoro-4-methylpentanoic acid: Lacks the benzylamino group, resulting in different reactivity and applications.

    Benzylamine: A simpler structure without the fluorine and methyl groups, used in various synthetic applications.

Uniqueness

(S)-2-(benzylamino)-4-fluoro-4-methylpentanoic acid is unique due to its chiral nature and the presence of multiple functional groups, making it a valuable compound for asymmetric synthesis and medicinal chemistry.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2S)-2-(benzylamino)-4-fluoro-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO2/c1-13(2,14)8-11(12(16)17)15-9-10-6-4-3-5-7-10/h3-7,11,15H,8-9H2,1-2H3,(H,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPHPLXSJSGZTP-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(C(=O)O)NCC1=CC=CC=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C[C@@H](C(=O)O)NCC1=CC=CC=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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